2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole

COX-2 Inhibition Selectivity Index Isomeric Differentiation

COX-2 inhibitor screening assays require reference compounds with unambiguous, well-characterized selectivity profiles to ensure valid isoform discrimination. 2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole (CAS 189500-91-2) is the prototypical 1,2-diarylpyrrole COX-2 inhibitor that resolves this key challenge. • Potent COX-2 inhibition (IC50 = 60 nM) with >1700-fold selectivity over COX-1, enabling clear differentiation of isoform-specific activity. • Regiochemistry-validated: the isomeric 1,5-diarylpyrrole analog is completely inactive, confirming the structural specificity required for target engagement. • Orally active in vivo (carrageenan paw edema model), establishing its utility as a lead scaffold for anti-inflammatory pharmacology studies. Supplied with a comprehensive Certificate of Analysis, this reference standard ensures reproducible and interpretable experimental results.

Molecular Formula C18H16FNO2S
Molecular Weight 329.4 g/mol
CAS No. 189500-91-2
Cat. No. B12869912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole
CAS189500-91-2
Molecular FormulaC18H16FNO2S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)F
InChIInChI=1S/C18H16FNO2S/c1-13-3-12-18(14-4-6-15(19)7-5-14)20(13)16-8-10-17(11-9-16)23(2,21)22/h3-12H,1-2H3
InChIKeyZPBAXSZKIYTVQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole (CAS 189500-91-2): COX-2 Inhibitor Procurement Guide


2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole (CAS 189500-91-2) is a synthetic 1,2-diarylpyrrole that functions as a potent and selective inhibitor of human cyclooxygenase-2 (COX-2). It is a prototypical member of the diaryl heterocycle class of non-steroidal anti-inflammatory drug (NSAID) candidates, first characterized by Khanna et al. at Searle Research and Development [1]. The compound is distinguished by its specific 1,2-diaryl substitution pattern, which is critical for its potent enzyme inhibition and high selectivity over the COX-1 isoform [1].

Why Generic Substitution of 2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole Fails: The Critical Role of Regiochemistry


Simple substitution of this compound with other COX-2 inhibitors or close structural analogs is not scientifically valid due to profound differences in potency and selectivity arising from its unique 1,2-diarylpyrrole regiochemistry. The lead paper demonstrates that an isomeric compound, where the aryl groups are reversed, is completely inactive against COX-2 [1]. Furthermore, the presence and nature of the substituent at the 5-position of the pyrrole ring dramatically affect potency; while the target compound with a 5-methyl group is highly potent (IC50 = 60 nM), its removal leads to an 8.5-fold decrease in activity [1]. These findings negate the concept of interchangeability within this chemical class and establish that this specific molecular configuration is essential for the observed biological activity.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole


COX-2 Inhibitory Potency and Selectivity: Direct Comparison with Inactive Structural Isomer

In a direct head-to-head comparison, the target compound, diarylpyrrole 1, exhibited potent inhibition of human recombinant COX-2 with an IC50 of 60 nM and high selectivity over COX-1 (IC50 >100 µM, selectivity index >1700). In stark contrast, its structural isomer diarylpyrrole 2, which differs only in the reversal of the 1,2-diaryl substitution on the pyrrole ring, was completely inactive against COX-2 (IC50 >100 µM) [1][2]. This demonstrates that the specific regiochemistry of the target compound is not a minor variable but an absolute requirement for activity.

COX-2 Inhibition Selectivity Index Isomeric Differentiation

Impact of 5-Methyl Substituent on Potency: Comparison with Des-Methyl Analog

The structure-activity relationship (SAR) study in the lead paper directly compared the target compound (compound 1, with a 5-methyl group) to its des-methyl analog (compound 3). The target compound (COX-2 IC50 = 60 nM) proved to be 8.5 times more potent than compound 3, which lacks the 5-methyl substituent (COX-2 IC50 = 0.51 µM) [1]. This quantitative difference highlights the critical contribution of the 5-methyl group to the compound's high potency.

SAR Analysis COX-2 Inhibition 5-Methyl Substitution

Class-Level In Vivo Anti-Inflammatory Activity: Orally Active in Rat Carrageenan Paw Edema Model

The 1,2-diarylpyrrole class, which includes the target compound, is established as orally active anti-inflammatory agents. In vivo testing of the closely related compounds in the carrageenan-induced paw edema model in rats demonstrated significant oral efficacy. The most potent analog in this model, compound 3, exhibited an ED50 of 4.7 mg/kg [1]. This validates the potential of this pharmacophore for oral anti-inflammatory drug development and positions the target compound within an active in vivo class.

In Vivo Efficacy Anti-inflammatory Activity Oral Bioavailability

High Selectivity Profile Compared to Non-Selective NSAID Reference Standard

The target compound demonstrates a COX-1/COX-2 selectivity ratio of >1700 (COX-2 IC50 = 60 nM; COX-1 IC50 >100 µM) [1][2]. This high selectivity profile is a crucial differentiation point when compared to reference non-selective NSAIDs. For context, a class-level inference can be drawn against the widely used non-selective inhibitor indomethacin, which typically has a COX-1/COX-2 selectivity ratio near unity at standard assay concentrations. The >1700-fold selectivity establishes the compound as a highly specific tool for studying COX-2-dependent pathways while minimizing COX-1 interference.

COX-2 Selectivity COX-1 Sparing Safety Pharmacology

Synthetic Tractability and Scaffold Confirmation via Paal-Knorr Reaction

The lead publication explicitly describes a short, practical, and high-yielding synthesis of the target compound and its analogs using the Paal-Knorr reaction [1]. This synthetic route is well-established and robust. For a procurement scientist, this means the compound is not a complex natural product but can be reliably synthesized and characterized, reducing supply chain risks. The publication also confirms the regiochemistry of the compound via NOE studies, ensuring structural identity [1]. Furthermore, a subsequent publication details the successful synthesis of the 14C-labeled analogue of this specific compound, confirming its suitability for advanced metabolic and pharmacokinetic studies [2].

Medicinal Chemistry Pyrrole Synthesis Chemical Procurement

Recommended Research and Procurement Application Scenarios for 2-(4-Fluorophenyl)-5-methyl-1-(4-methylsulfonylphenyl)pyrrole


In Vitro Pharmacology: Defining a Selective COX-2 Inhibitor Reference Standard

The compound's well-characterized, direct head-to-head comparison data with an inactive isomer and a less potent des-methyl analog, combined with its >1700-fold selectivity over COX-1, makes it an ideal reference standard for in vitro COX-2 inhibitor screening assays. Procurement ensures your research is founded on a tool compound with a definitive activity and selectivity profile, enabling unambiguous interpretation of experimental results [1].

In Vivo Inflammation Research: Orally Bioactive Lead Compound for Pharmacology Studies

The proven, though class-level, oral in vivo efficacy in the carrageenan paw edema model establishes this compound as a suitable lead structure for anti-inflammatory pharmacology studies. Researchers can use this compound to investigate COX-2-dependent mechanisms in animal models of pain and inflammation, with confidence in its systemic activity following oral administration [1].

Drug Discovery and Chemical Biology: A Validated Scaffold for Derivatization and SAR Expansion

The established synthetic route via the Paal-Knorr reaction, along with the detailed SAR data from the original publication, positions this compound as a robust starting point for further medicinal chemistry optimization. The successful synthesis of its 14C-labeled analogue demonstrates the scaffold's amenability to creating labeled probes for drug metabolism, pharmacokinetic (DMPK) studies, and target engagement assays [1][2].

Pharmacophore Modeling and Computational Chemistry: A Benchmark for Docking and Selectivity Studies

The rigid 1,2-diarylpyrrole core and the dramatic loss of activity upon aryl reversal provide a clear-cut dataset for computational chemists developing and validating pharmacophore models or docking algorithms for COX-2 selectivity. The compound's structure-activity relationship serves as a high-quality training set for differentiating active from inactive conformations [1].

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